Pepstatin A (acetate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

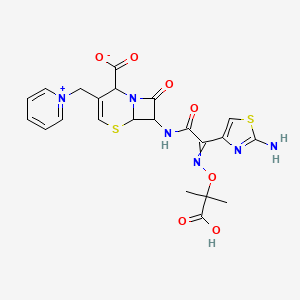

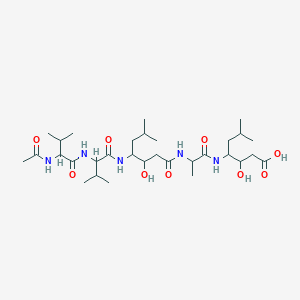

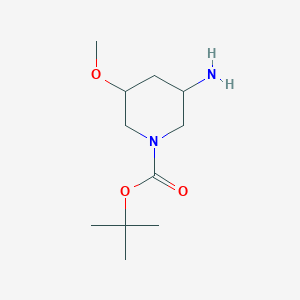

Pepstatin A (acetate) is a potent inhibitor of aspartyl proteases. It is a hexapeptide containing the unusual amino acid statine, with the sequence Isovaleryl-Val-Val-Sta-Ala-Sta. It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . Pepstatin A is known for its high potency in inhibiting nearly all acid proteases, making it a valuable research tool and a common constituent of protease inhibitor cocktails .

準備方法

Synthetic Routes and Reaction Conditions: Pepstatin A is typically prepared from microbial sources. The compound is sparingly soluble in water and is usually dissolved in solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) and then diluted into a buffer . The stock solution should be of a concentration that the solvent used is diluted at least 1000 times in the working solution. It has been dissolved at 10 mg/mL in ethanol with heat, resulting in a colorless solution .

Industrial Production Methods: Industrial production of Pepstatin A involves fermentation processes using various species of Actinomyces. The compound is then extracted and purified to achieve the desired purity levels. The inclusion of acetic acid is necessary to dissolve this peptide in methanol or DMSO .

化学反応の分析

Types of Reactions: Pepstatin A undergoes various chemical reactions, including complex formation with proteases. It forms a 1:1 complex with proteases such as pepsin, renin, cathepsin D, bovine chymosin, and protease B from Aspergillus niger . The inhibitor is highly selective and does not inhibit thiol proteases, neutral proteases, or serine proteases .

Common Reagents and Conditions: Common reagents used in the reactions involving Pepstatin A include ethanol, methanol, DMSO, and acetic acid. The compound is typically dissolved in these solvents and then diluted into a buffer for use in various applications .

Major Products Formed: The major products formed from the reactions involving Pepstatin A are the complexes with the target proteases. These complexes inhibit the activity of the proteases, thereby preventing the proteolytic cleavage of substrates .

科学的研究の応用

Pepstatin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used as a research tool to study the inhibition of aspartic proteases such as pepsin, cathepsins D and E . In medicine, Pepstatin A has been shown to suppress receptor activator of NF-κB ligand (RANKL)-induced osteoclast differentiation, making it a potential therapeutic agent for conditions involving excessive bone resorption . Additionally, Pepstatin A is used in protease inhibitor cocktails to prevent proteolytic degradation of proteins during experimental procedures .

作用機序

Pepstatin A exerts its effects by forming a 1:1 complex with aspartic proteases, thereby inhibiting their activity . The inhibition mechanism involves the binding of Pepstatin A to the active site of the protease, preventing the proteolytic cleavage of substrates. This inhibition is highly selective for aspartic proteases and does not affect other types of proteases . The compound also suppresses the formation of multinuclear osteoclasts and the differentiation of pre-osteoclast cells to mononuclear osteoclast cells . This inhibition seems to be independent of the activities of proteases such as cathepsin D .

類似化合物との比較

Pepstatin A is unique in its high potency and selectivity for aspartic proteases. Similar compounds include other protease inhibitors such as bestatin, E-64, AEBSF, and disodium EDTA . These inhibitors target different classes of proteases, such as aminopeptidases, cysteine proteases, serine proteases, and metalloproteases, respectively . Pepstatin A’s specificity for aspartic proteases sets it apart from these other inhibitors, making it a valuable tool for studying this particular class of enzymes .

特性

IUPAC Name |

4-[2-[[4-[[2-[(2-acetamido-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoylamino]-3-hydroxy-6-methylheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYBEGDEGRCZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H57N5O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13396000.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13396001.png)

![Methyl 5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13396026.png)

![2-Hydroxy-5-methoxy[1,4]benzoquinone](/img/structure/B13396043.png)

![(2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid](/img/structure/B13396048.png)